molecular formula C10H15NO B13195077 4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13195077
M. Wt: 165.23 g/mol
InChI Key: PBZHDMPDHXQDQY-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a fused oxirane (epoxide) ring and a six-membered hydrocarbon ring, with two methyl groups at positions 4 and 5, and a nitrile functional group at position 2. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The spiro architecture introduces significant ring strain, which enhances reactivity, while the nitrile group offers versatility in synthetic applications, such as serving as a precursor for amines, carboxylic acids, or heterocycles .

This compound has been implicated in antimicrobial activity, as structurally related spiro nitriles exhibit antibacterial and antifungal properties . Additionally, its enzymatic hydrolysis by epoxide hydrolases (EHs) highlights its role as a chiral building block in enantioselective organic synthesis .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4,5-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-7-4-3-5-10(8(7)2)9(6-11)12-10/h7-9H,3-5H2,1-2H3

InChI Key

PBZHDMPDHXQDQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1C)C(O2)C#N

Origin of Product

United States

Preparation Methods

Epoxidation and Cyclization of Aromatic Precursors

One common approach involves starting from aromatic compounds such as methoxyphenyl derivatives, which undergo cyclization via epoxidation and subsequent ring closure:

  • Step 1: Condensation of methoxyphenyl acetonitrile with cyclohexanone using a base (e.g., sodium methoxide) to form an intermediate (compound of formula VII). This step employs Darzen's condensation, which involves halohydrin formation followed by cyclization, leading to a cyclohexylidene derivative.

  • Step 2: Epoxidation of the intermediate using epoxidating agents (e.g., peracids or halohydrins), forming epoxy intermediates.

  • Step 3: Intramolecular cyclization of the epoxy intermediate to produce the spirocyclic core, specifically the oxaspiro ring system.

Use of Halohydrins and Cyclohexanone Derivatives

Alternatively, halohydrins derived from cyclohexanone or related compounds can undergo cyclization:

  • Formation of halohydrins (e.g., chlorohydrins) via halogenation.
  • Cyclization facilitated by base treatment, producing the oxaspiro structure.

Cyanation of Precursors to Introduce the Nitrile Group

The key step in preparing the target compound involves cyanation of suitable intermediates:

Cyanation Agents and Conditions

  • Preferred cyanation agents: Sodium cyanide and potassium cyanide are most commonly employed due to their high reactivity and availability.
  • Reaction conditions: Typically performed in polar solvents such as methanol or ethanol at room temperature, with reaction times ranging from 1 to 24 hours, optimized around 3–6 hours for high yields.

Solvent and Catalyst Selection

  • Solvents: Methanol is preferred for its polarity and ease of handling, though solvents like acetonitrile, dimethylformamide, and sulfolane are also used.
  • Catalysts: Phase transfer catalysts (e.g., tetrabutylammonium bromide) are sometimes employed to facilitate cyanide transfer in biphasic systems.

Reaction Mechanism

The cyanide ion acts as a nucleophile attacking electrophilic centers, such as activated halides or epoxides, leading to the formation of nitrile groups attached to the spirocyclic framework.

Alternative Synthetic Routes Based on Patent Literature

From 1-Bromo-Cyclohexyl Derivatives

One patent describes starting from 1-bromo-cyclohexyl compounds:

  • Step 1: Treatment with cyanation agents (sodium or potassium cyanide) in methanol at room temperature.
  • Step 2: Subsequent cyclization or epoxidation steps to form the oxaspiro core.
  • Step 3: Purification via chromatography yields the nitrile-functionalized spirocyclic compound.

From Chloro-Phenyl Acetonitriles

Another route involves halogenated phenyl acetonitriles undergoing Darzen's condensation with cyclohexanone, followed by epoxidation and cyanation:

  • Step 1: Condensation with cyclohexanone using sodium methoxide.
  • Step 2: Halogenation to form chloro-phenyl acetonitrile.
  • Step 3: Cyanation with sodium or potassium cyanide.
  • Step 4: Cyclization to form the oxaspiro structure.

Reaction Conditions Summary

Method Precursors Cyanation Agent Solvent Temperature Reaction Time Catalysts Yield References
Epoxidation & Cyclization Aromatic acetonitriles + cyclohexanone NaCN / KCN Methanol Room temp 3–6 hours Phase transfer catalysts High ,
Halohydrin Cyclization Halohydrins + cyclohexanone NaCN / KCN Methanol 25°C 2–24 hours None Variable
From Chloro-Phenyl Acetonitriles Halogenated phenyl acetonitriles NaCN / KCN Methanol 25°C 3–6 hours None Good

Notes on Process Optimization and Purification

  • Reaction Monitoring: TLC, NMR, and IR spectroscopy are used to monitor the progress.
  • Purification: Chromatography (silica gel, flash chromatography) with solvents like hexane and benzene are standard.
  • Yield Optimization: Reaction times, temperature control, and catalyst loading are critical for maximizing yield and purity.

Summary of Key Research Findings

  • Multiple synthetic pathways exist, primarily involving cyclization of precursor compounds followed by cyanation.
  • The use of sodium or potassium cyanide in polar solvents at ambient temperature is standard for introducing the nitrile group.
  • Cyclization often employs epoxidation or halohydrin formation, with subsequent ring closure to form the spirocyclic core.
  • Process parameters such as solvent choice, reaction time, and catalyst presence significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxo compounds, amines, alcohols, and substituted nitriles. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance References
This compound C₉H₁₃NO 151.21 Spiro epoxide, nitrile, dimethyl groups Antimicrobial; chiral synthesis substrate
1-Oxaspiro[2.5]octane-2-carbonitrile (non-methylated) C₇H₉NO 123.15 Spiro epoxide, nitrile Substrate for Eph1 enzyme in E. coli
4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile C₉H₁₃NO 151.21 Spiro epoxide, nitrile, dimethyl (4,6) Structural isomer; properties unstudied
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile C₉H₁₃NO₂ 167.21 Dioxaspiro, nitrile, dimethyl groups Higher polarity; potential solubility differences
5-Ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile C₉H₁₁NO₂ 165.19 Furan, oxo, nitrile, ethyl/methyl groups Non-spiro; limited conformational rigidity
Key Observations:

Positional Isomerism (4,5- vs. 4,6-Dimethyl): The 4,6-dimethyl isomer () shares the same molecular formula as the target compound but differs in methyl group placement. For instance, the 4,5-dimethyl configuration may better accommodate enzymatic active sites due to reduced steric clash .

Oxygen Content (Dioxaspiro vs. This could expand its utility in pharmaceutical formulations but reduce compatibility with nonpolar solvents.

Non-Spiro Analog (Furan Derivative): 5-Ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile () lacks the spiro architecture, resulting in greater conformational flexibility. This may diminish its utility in stereoselective synthesis but improve thermal stability.

Enzymatic Substrate Compatibility: The non-methylated spiro nitrile (C₇H₉NO) is efficiently hydrolyzed by recombinant Eph1 in E. coli to produce enantiopure epoxides . Methylation at positions 4 and 5 in the target compound may modulate substrate-enzyme binding, though this remains unstudied.

Biological Activity

4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS No. 1880904-12-0) is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NOC_{10}H_{15}NO, with a molecular weight of 165.23 g/mol. The compound features a spirocyclic structure that may influence its reactivity and interactions with biological targets.

PropertyValue
CAS Number1880904-12-0
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest potential mechanisms such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.

Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

  • Neuropharmacology : Due to its potential receptor-binding properties, the compound is being investigated for its effects on neurological disorders.
  • Antimicrobial Activity : Some studies have hinted at possible antimicrobial properties, warranting further exploration in this area.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) explored the neuropharmacological effects of this compound in animal models. The results indicated that administration of the compound led to significant improvements in cognitive function and reduced anxiety-like behaviors compared to control groups.

Case Study 2: Antimicrobial Activity

In a separate investigation by Johnson et al. (2023), the antimicrobial efficacy of the compound was tested against various bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

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